2-Chloro-2'-fluoro-3,4'-bipyridine
Description
Significance of Bipyridine Scaffolds in Modern Chemical Research
Bipyridine scaffolds are of paramount importance in contemporary chemical research due to their versatile coordination chemistry and wide-ranging applications. As robust bidentate ligands, they readily form stable complexes with a multitude of transition metals. This characteristic underpins their use in the development of catalysts for organic synthesis, functional materials with tailored electronic and photophysical properties, and supramolecular assemblies. The ability to introduce various substituents onto the bipyridine framework allows for the fine-tuning of their steric and electronic properties, making them indispensable building blocks in materials science and medicinal chemistry.
Unique Characteristics and Research Trajectories of Halogenated Bipyridine Derivatives
The incorporation of halogen atoms into the bipyridine structure imparts distinct chemical properties and opens new avenues for research. Halogenation modifies the electronic landscape of the bipyridine system, influencing its reactivity and the properties of its metal complexes. The electron-withdrawing nature of halogens can enhance the catalytic activity and stability of metal centers. Furthermore, halogen atoms can serve as versatile synthetic handles for further functionalization through various cross-coupling reactions, enabling the construction of complex molecular architectures. organic-chemistry.org Research in this area is increasingly focused on leveraging these unique characteristics to design novel ligands for catalysis and advanced materials. organic-chemistry.org
Specific Academic Focus: 2-Chloro-2'-fluoro-3,4'-bipyridine within the Context of Asymmetric Halogenated Bipyridines
Within the diverse family of halogenated bipyridines, asymmetrically substituted compounds like this compound have garnered specific academic interest. The presence of two different halogen atoms on the bipyridine core offers the potential for selective, stepwise chemical transformations. The differential reactivity of the carbon-chlorine versus the carbon-fluorine bond allows for orthogonal functionalization strategies. This selective reactivity is particularly valuable in the synthesis of complex, non-symmetrical ligands for applications in areas such as asymmetric catalysis, where precise control over the ligand architecture is crucial. The academic pursuit in this field is driven by the goal of developing efficient synthetic routes to these valuable compounds and exploring their unique coordination chemistry and potential applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-3-(2-fluoropyridin-4-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClFN2/c11-10-8(2-1-4-14-10)7-3-5-13-9(12)6-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZUKRIVCWRDDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C2=CC(=NC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80582975 | |
| Record name | 2-Chloro-2'-fluoro-3,4'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80582975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870221-45-7 | |
| Record name | 2-Chloro-2'-fluoro-3,4'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80582975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Chloro 2 Fluoro 3,4 Bipyridine and Analogous Halogenated Bipyridines
Cross-Coupling Strategies in Bipyridine Assembly
Transition-metal catalysis, particularly with palladium, has revolutionized the synthesis of biaryl compounds, including complex bipyridines. These reactions offer a high degree of control and functional group tolerance.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions and the use of generally stable and less toxic organoboron reagents. libretexts.org This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. For the specific synthesis of 2-Chloro-2'-fluoro-3,4'-bipyridine, a documented route involves the coupling of 2-fluoro-4-pyridinyl-boronic acid with 2-chloro-3-iodopyridine. guidechem.com
The Suzuki-Miyaura reaction is broadly applicable to the synthesis of various bipyridine structures. acs.org It has been successfully used in coupling pyridylboronic acids with heteroaryl halides, even those bearing sensitive functional groups like primary amines, without the need for protecting groups. nih.govacs.org The choice of catalyst and ligands is crucial; for instance, palladium complexes with bulky, electron-rich phosphine (B1218219) ligands have been shown to be effective in coupling unreactive chloro-substituted pyridines. libretexts.org The reaction conditions can be adapted for various substrates, including the use of aqueous media, which aligns with the principles of green chemistry. researchgate.net
Table 1: Example of Suzuki-Miyaura Coupling for Halogenated Bipyridine Synthesis
| Electrophile | Nucleophile | Catalyst | Base | Solvent | Product | Yield (%) |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ | K₃PO₄ | Isopropanol/Water | 2-Phenylpyridine | 96 |
| 2,6-Dichloropyridine | Heptyl boronic pinacol (B44631) ester | Pd(OAc)₂ / Ad₂PⁿBu | LiOᵗBu | Dioxane/Water | 2,6-Diheptylpyridine | - |
| 2-Chloro-3-iodopyridine | 2-Fluoro-4-pyridinyl-boronic acid | Not specified | Not specified | Not specified | This compound | - |
Data compiled from multiple sources. Yields and conditions are representative examples and may vary. guidechem.comresearchgate.netnih.gov
The Negishi coupling provides a powerful alternative for constructing bipyridine skeletons, utilizing organozinc reagents. orgsyn.org This method is particularly valued for its high functional group tolerance and the ability to proceed under mild conditions. orgsyn.org A modified Negishi protocol using the relatively inexpensive and commercially available tetrakis(triphenylphosphine)palladium(0) as a catalyst has proven effective for synthesizing a diverse range of mono- and di-substituted 2,2'-bipyridines from both 2-bromo- and 2-chloropyridines. organic-chemistry.org
While bromo-substituted pyridines often react efficiently at room temperature, the less reactive chloropyridines may require heating to achieve good yields. organic-chemistry.org The scope of the Negishi coupling is broad, accommodating various functional groups such as esters, ethers, and acetylenes. orgsyn.orgorganic-chemistry.org This versatility makes it a key tool in generating complex bipyridine ligands for applications in catalysis and materials science. acs.orgnih.gov The reactivity difference between halogens (I > Br > Cl) can also be exploited for selective cross-coupling in di-halogenated pyridines. orgsyn.orgorgsyn.org
Table 2: Negishi Coupling for Substituted 2,2'-Bipyridine (B1663995) Synthesis
| Pyridyl Halide | Organozinc Reagent | Catalyst | Conditions | Yield Range (%) |
| 2-Bromopyridines | Pyridylzinc halides | Pd(PPh₃)₄ | THF, Room Temp. | 50-98 |
| 2-Chloropyridines | Pyridylzinc halides | Pd(PPh₃)₄ | THF, Heat | 50-98 |
| 2-Bromopyridines | 2-Pyridylzinc bromide | Pd(dba)₂ / XPhos | Not specified | - |
Data compiled from multiple sources. Yields and conditions are representative examples. organic-chemistry.orgnih.gov
The classic Ullmann reaction traditionally refers to the copper-catalyzed homocoupling of aryl halides at high temperatures to form symmetrical biaryls. organic-chemistry.org This method has been a foundational technique for synthesizing symmetrical 2,2'-bipyridines from 2-halopyridines. nih.gov While effective, the classic conditions are often harsh. Modern advancements have introduced more efficient catalytic systems, including palladium, gold, and nickel nanoparticles, which can facilitate the reaction under milder conditions. nih.govrsc.org
For the synthesis of symmetrical bipyridines, homocoupling offers a more direct and efficient route compared to cross-coupling strategies. elsevierpure.com The Wurtz reaction, involving the coupling of organohalides with sodium metal, is another classic homocoupling method, though it is less commonly used for complex heterocyclic synthesis due to its high reactivity and lack of selectivity. The development of heterogeneous catalysts that can be easily separated and recycled has further enhanced the sustainability and practicality of Ullmann-type homocoupling reactions. nih.gov
Palladium catalysis is central to a wide array of both homo- and heterocoupling reactions used in bipyridine synthesis. nih.gov Beyond the well-defined Suzuki and Negishi reactions, various palladium-catalyzed protocols are employed to join pyridine (B92270) units. Homocoupling reactions, often using a single palladium catalyst, are particularly useful for creating symmetrical bipyridines. elsevierpure.com For instance, the coupling of 2-bromo-4-methylpyridine (B133514) in the presence of a palladium catalyst yields 4,4'-dimethyl-2,2'-bipyridine. elsevierpure.com
Heterocoupling reactions, which join two different fragments, are essential for producing unsymmetrical bipyridines like this compound. These reactions require careful control of stoichiometry and reaction conditions to minimize unwanted homocoupling side products. The choice of catalyst, such as tetrakis(triphenylphosphine)palladium(0) or [1,4-Bis(diphenylphosphino)butane]palladium(II) dichloride, can be tailored to the specific heteroaryl chlorides being coupled. acs.org These catalytic systems have enabled the synthesis of highly substituted and functionalized bipyridines that are critical components in materials science and medicinal chemistry. nih.gov
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) offers a distinct, metal-free approach to functionalizing pyridine rings. This pathway is particularly effective for pyridines, which are electron-deficient heterocycles and thus activated towards attack by nucleophiles.
In the SNAr mechanism, a nucleophile attacks the pyridine ring, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. The aromaticity is then restored by the expulsion of a leaving group, typically a halide. stackexchange.com This reaction occurs preferentially at the 2- and 4-positions (ortho and para to the nitrogen), as the electronegative nitrogen atom can effectively stabilize the negative charge in the intermediate through resonance. stackexchange.comyoutube.comquimicaorganica.org
While this method is fundamental, its application in constructing a C-C bond between two pyridine rings is less common than cross-coupling. However, it is highly valuable for introducing other heteroatoms. A recent development uses cationic trimethylammonium groups as excellent leaving groups, allowing for the introduction of various nucleophiles (C-O, C-S, C-F) onto bipyridine scaffolds under mild conditions. acs.org The Chichibabin reaction, which involves the amination of pyridine at the 2-position using sodium amide, is a classic example of an SNAr reaction on a pyridine ring. pearson.com This pathway underscores the inherent reactivity of halogenated pyridines toward nucleophilic attack, providing a complementary strategy to metal-catalyzed methods.
Addition-Elimination Routes via 1,2,4-Triazine (B1199460) Precursors and Aza-Diels-Alder Reactions
The synthesis of bipyridine scaffolds can be efficiently achieved through addition-elimination pathways involving 1,2,4-triazine precursors, primarily via inverse-electron-demand aza-Diels-Alder reactions. researchgate.net This powerful strategy allows for the construction of the pyridine ring system with a high degree of control over substituent placement.
In a typical sequence, a 1,2,4-triazine is reacted with an electron-rich dienophile, such as an enamine or ynamine. The initial [4+2] cycloaddition is followed by the elimination of a small molecule, most commonly nitrogen gas, to afford the aromatic pyridine or bipyridine product. The versatility of this method lies in the ability to pre-functionalize both the 1,2,4-triazine and the dienophile, thereby enabling access to a wide range of substituted bipyridines. researchgate.netscilit.com
For instance, the reaction of 5-cyano-1,2,4-triazines with enamines, such as 1-morpholinocyclopentene, can be performed under solvent-free conditions, representing a green and highly efficient route to α-arylamino-2,2'-bipyridines. rsc.org This two-step process involves an initial ipso-substitution of the cyano group followed by the aza-Diels-Alder reaction. rsc.org The use of norbornadiene as a dienophile in an aza-Diels-Alder/retro-Diels-Alder sequence provides a route to pyridines without additional functionality. researchgate.net
The general transformation of a 1,2,4-triazine ring system into a pyridine ring through an aza-Diels-Alder reaction with an enamine is a valuable tool in organic synthesis. researchgate.net This method has been exploited in the synthesis of various ligands and other complex molecules. researchgate.net
Diversification via Nucleophilic Displacement of Trimethylammonium Groups
A modern and versatile strategy for the functionalization of bipyridines involves the use of trimethylammonium groups as excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions. acs.orgacs.orgnih.govchemrxiv.org This method allows for the introduction of a wide array of functionalities onto the bipyridine core under mild conditions. acs.org
The synthesis of the prerequisite trimethylaminated bipyridines can be achieved through the C-H trimethylamination of pyridine N-oxides. rsc.org Inspired by the work of Xiong and Hoye on the fluorination of pyridines, this approach uses trimethylamine (B31210) as a nucleophile and trifluoroacetic anhydride (B1165640) (TFAA) as an activating agent. rsc.org This methodology has been successfully extended to bipyridines, providing a modular and scalable route to these cationic intermediates. rsc.orgrsc.org
Once formed, the trimethylammonium-substituted bipyridines can undergo nucleophilic displacement with a variety of nucleophiles. This includes the formation of C-O, C-S, and C-F bonds. acs.orgacs.orgnih.gov For example, reaction with sodium methoxide (B1231860) yields the corresponding methoxy-bipyridine. acs.orgchemrxiv.org Furthermore, this method has been applied to the synthesis of fluorinated bipyridines by reacting the trimethylammonium salt with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). chemrxiv.org
A particularly interesting transformation is the selective monodemethylation of the trimethylammonium group to an electron-donating dimethylamino group using potassium thioacetate. acs.org This highlights the tunability of the electronic properties of the bipyridine ligand. The ease of synthesis and purification of the cationic trimethylammonium salts makes this a highly attractive method for generating diverse bipyridine libraries. acs.orgchemrxiv.org
| Substrate | Nucleophile | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 6-trimethylammonium 2,2'-bipyridine tetrafluoroborate | Sodium methoxide | 6-methoxy-2,2'-bipyridine | 69 | acs.org |
| 6,6'-bis(trimethylammonium)-2,2'-bipyridine | Sodium methoxide | 6,6'-dimethoxy-2,2'-bipyridine | 82 | acs.org |
| 6-trimethylammonium 2,2'-bipyridine tetrafluoroborate | Potassium thioacetate | 6-dimethylamino-2,2'-bipyridine | 99 | acs.org |
| 6,6'-bis(trimethylammonium)-2,2'-bipyridine | Potassium thioacetate | 6,6'-bis(dimethylamino)-2,2'-bipyridine | 91 | acs.org |
Cycloaddition Reactions for Arylated Bipyridine Ligands
Cycloaddition reactions provide a powerful and regioselective route for the synthesis of arylated bipyridine ligands. acs.org A notable example is the [4+2] cycloaddition between electron-deficient dienes, such as 2,6-disubstituted-1,3,4-triazines, and ethynyl-arenes. acs.org This methodology allows for the direct introduction of aryl groups onto the bipyridine scaffold.
The reaction typically yields two regioisomers, with the meta-substituted product being favored due to stabilizing π-π interactions in the transition state. acs.org However, the regioselectivity can be influenced by the nature of the dienophile. For instance, the use of tert-butylacetylene or N,N-dimethylamino-2-propyne can steer the reaction exclusively towards the para-isomer. acs.org
This synthetic strategy is highly versatile, accommodating a range of functional groups on both the triazine and the alkyne coupling partners. acs.org The resulting arylated bipyridines are often highly fluorescent and their electronic properties can be fine-tuned by the choice of substituents. acs.org These ligands have found applications in the construction of luminescent metal complexes and materials. acs.org
Regioselective Functionalization Techniques for Bipyridine Scaffolds
Achieving regioselective functionalization of the bipyridine core is crucial for tailoring its properties for specific applications. Several techniques have been developed to control the position of substitution on the bipyridine ring system.
One common strategy involves the use of a directing group. For instance, mono-N-oxidation of 2,2'-bipyridine directs subsequent nucleophilic attack, such as cyanation, to the 6-position. researchgate.net Hydrolysis of the resulting nitrile affords 6-carboxy-2,2'-bipyridine. researchgate.net Similarly, mono-N-methylation can be used to introduce a leaving group, like bromine, at the 6-position, which can then be displaced by other nucleophiles. researchgate.net
Another approach to regioselective functionalization is through the use of organometallic intermediates. For example, the regioselective mono-ring alkylation of 2,2'-bipyridine can be achieved using methyllithium (B1224462) to yield 6-methyl-2,2'-bipyridine. researchgate.net The resulting methyl group can be further functionalized. researchgate.net Palladium-catalyzed direct arylation of pyridine N-oxides is another powerful method for regioselective functionalization. mdpi.com
The choice of catalyst and ligands can also play a crucial role in directing the regioselectivity of C-H functionalization reactions. beilstein-journals.org For instance, in the palladium-catalyzed direct arylation of pyridine, the choice of ligand can influence whether C2 or C3 arylation is favored. beilstein-journals.org These regioselective functionalization techniques are indispensable for the synthesis of unsymmetrically substituted bipyridines, which are valuable ligands in coordination chemistry. researchgate.net
Emerging Synthetic Approaches including C-H Activation and Electrochemical Methods
The field of bipyridine synthesis is continually evolving, with new methods being developed that offer greater efficiency, selectivity, and sustainability. Among these emerging approaches, C-H activation and electrochemical methods are particularly promising.
C-H Activation:
Direct C-H activation has emerged as a powerful tool for the synthesis of functionalized bipyridines, as it avoids the need for pre-functionalized starting materials. acs.org Recent advances include the use of visible-light-driven, cobalt-mediated C-H arylation of 2,2'-bipyridine. acs.org This method employs cost-effective reagents and provides direct access to a range of 6-aryl-2,2'-bipyridines under mild conditions. acs.org The mechanism is proposed to involve the generation of an aryl radical via the interplay of a cobalt-bipyridine complex and visible light. acs.org
Another innovative C-H activation strategy involves the use of pyridine N-oxides. rsc.orgrsc.org This approach enables a highly modular and scalable synthesis of cationically charged bipyridines and other azaarenes. rsc.orgrsc.org The resulting trimethylammonium and triarylphosphonium substituted bipyridines exhibit significantly altered electrochemical properties. rsc.orgrsc.org
| Method | Catalyst/Reagents | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Visible-Light-Driven C-H Arylation | Cobalt catalyst, visible light | 6-Aryl-2,2'-bipyridines | Mild conditions, cost-effective | acs.org |
| C-H Activation of Pyridine N-Oxides | TFAA, trimethylamine/triarylphosphine | Cationically charged bipyridines | Modular, scalable | rsc.orgrsc.org |
| Palladium-Catalyzed Direct Arylation | Pd(OAc)₂, various ligands | C2 or C3-arylated pyridines | Regioselective | beilstein-journals.org |
Electrochemical Methods:
Electrochemical synthesis is gaining traction as a green and sustainable alternative to traditional methods. mdpi.com In the context of bipyridine synthesis, nickel-catalyzed electroreductive homocoupling of bromopyridines has been reported. mdpi.com This method, carried out in an undivided cell with a zinc or iron anode, can efficiently produce bipyridines. mdpi.com
Furthermore, electrochemical intramolecular coupling of N,N'-dipyridylureas offers another route to bipyridine derivatives. mdpi.com This approach utilizes graphite (B72142) electrodes and can tolerate sterically hindered substrates. mdpi.com While the number of electrochemical methods for bipyridine synthesis is still limited, these early examples demonstrate the potential of electrochemistry to provide environmentally friendly synthetic pathways. mdpi.com
Chemical Reactivity and Transformation Pathways of 2 Chloro 2 Fluoro 3,4 Bipyridine Derivatives
Reactivity of Halogen Atoms and Halogen Exchange Processes
The reactivity of the chlorine and fluorine atoms on the bipyridine frame is a cornerstone of its chemistry, enabling a variety of transformations. The C-Cl and C-F bonds exhibit different strengths and polarities, leading to selective reactivity. Generally, the C-Cl bond is more susceptible to cleavage and displacement than the more robust C-F bond.
Halogen exchange reactions, particularly magnesium-halogen exchange, are powerful methods for functionalizing aryl halides. In processes like the Knochel-Grignard exchange, an organomagnesium reagent such as isopropylmagnesium chloride (i-PrMgCl) is used to swap a halogen atom for a magnesium-based functional group. The rate of this exchange is influenced by electronic factors; electron-withdrawing groups on the aromatic ring accelerate the reaction. harvard.edu For 2-Chloro-2'-fluoro-3,4'-bipyridine, the chlorine at the 2-position is the more likely site for such an exchange compared to the fluorine atom. The nitrogen atom in the same ring can act as a chelating group, which facilitates the exchange, increases the reaction rate, and often allows the reaction to proceed at lower temperatures. harvard.edu
"Halogen dance" reactions represent another potential transformation, involving the base-catalyzed migration of a halogen atom around the pyridine (B92270) ring. clockss.org However, in the context of this compound, this pathway is less probable for the specific halogens present. Fluorine and chlorine are generally considered stable directing metalation groups (DMGs) that are resistant to migration, unlike the more labile bromine and iodine atoms. clockss.org Therefore, under typical halogen dance conditions, the chloro and fluoro substituents are expected to remain in their positions and instead direct metallation to an adjacent site.
Table 1: Reactivity of Halogen Atoms
| Feature | Chlorine Atom (at C2) | Fluorine Atom (at C2') |
|---|---|---|
| Bond Strength | Weaker relative to C-F | Stronger relative to C-Cl |
| Primary Reactivity | Susceptible to nucleophilic substitution and metal-halogen exchange. | Generally unreactive to substitution; acts as a directing group. |
| Role in Exchange Reactions | More likely to undergo Mg-halogen exchange. harvard.edu | Less likely to undergo exchange; acts as an electron-withdrawing group. harvard.edu |
| Migration Tendency | Unlikely to migrate in "halogen dance" reactions. clockss.org | Unlikely to migrate in "halogen dance" reactions. clockss.org |
Nucleophilic Additions and Substitutions on Substituted Pyridine Rings
The pyridine rings in this compound are electron-deficient, a characteristic enhanced by the electronegative halogen substituents. This electron deficiency makes the rings, particularly the carbon atoms bearing the halogen, susceptible to nucleophilic attack.
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway. The chlorine atom at the 2-position is a competent leaving group and can be displaced by various nucleophiles. For instance, in related bipyridine systems, chloro groups are readily substituted by phenoxides to form ether linkages. nih.gov This type of reaction is fundamental in synthesizing more complex derivatives for applications such as kinase inhibitors. nih.gov
Palladium-catalyzed cross-coupling reactions also provide a pathway for the substitution of the chloro group. In a process analogous to the synthesis of fluorinated pyridine-2,4-dicarboxylates from 2-chloroisonicotinic acid, the chlorine atom can be replaced via a carbonylation reaction to introduce a carboxylic acid or ester functionality. nih.gov This highlights the utility of the chloro group as a synthetic handle for introducing new carbon-based substituents.
Metal-Mediated Oxidative Addition and Reductive Elimination Mechanisms
The nitrogen atoms of the bipyridine scaffold make it an excellent ligand for transition metals. This coordination is the first step in many catalytic cycles, including those involving oxidative addition and reductive elimination. These mechanisms are central to powerful C-C and C-heteroatom bond-forming reactions.
A classic example of a metal-mediated reaction involving a chloropyridine is the Ullmann reaction, where copper metal is used to reductively couple two molecules of 2-chloropyridine (B119429) to form 2,2'-bipyridine (B1663995). nih.gov This demonstrates the capacity of the C-Cl bond to undergo reactions with a metal surface.
More sophisticated catalytic cycles often involve low-valent transition metals like palladium(0) or nickel(0). The process typically begins with the oxidative addition of the C-Cl bond to the metal center, forming a new organometallic species (e.g., a Pd(II)-aryl complex). This step involves the cleavage of the C-Cl bond and the formation of new metal-carbon and metal-chloride bonds. Following this, a second component can be introduced via transmetalation, and the cycle concludes with reductive elimination, which forms the final product and regenerates the active metal catalyst. While the C-F bond is significantly less reactive towards oxidative addition, the C-Cl bond in this compound is a prime site for initiating such catalytic transformations. The coordination of the bipyridine to a metal center, for example with silver(I), has been structurally characterized in related systems, showing how the nitrogen atoms facilitate interaction with the metal. nih.gov
Dimerization and Oligomerization Reactivity
Bipyridines themselves are products of pyridine dimerization. Various methods exist for this transformation, often mediated by metals. nih.govresearchgate.net For instance, heating pyridine with iron(III) chloride (FeCl3) can produce 2,2'-bipyridine through an oxidative coupling process. nih.gov Palladium-catalyzed dehydrogenative coupling offers a more refined approach to selectively dimerize pyridines at their C2 positions. nih.govresearchgate.net
While this compound is already a dimer of substituted pyridine units, it can participate in further intermolecular assembly. This can occur through non-covalent interactions or through reactions that form larger, covalently bonded structures. For example, metal complexes of bipyridines can form dimeric or polymeric structures in the solid state. In one instance, a silver(I) complex of a difluoro-bipyridine ligand formed a dimeric structure through Ag-O interactions. nih.gov Such supramolecular assembly is driven by the coordination preferences of the metal ion and intermolecular forces like π–π stacking.
Acid-Base Chemistry and Protonation State Influence
The two nitrogen atoms in the bipyridine structure possess lone pairs of electrons, imparting basic properties to the molecule. They can act as proton acceptors (Brønsted-Lowry bases) or as electron-pair donors to metal ions and other Lewis acids. The basicity of these nitrogen atoms is significantly modulated by the electronic effects of the halogen substituents.
Both fluorine and chlorine are strongly electron-withdrawing groups, which reduces the electron density on the pyridine rings and, consequently, decreases the basicity of the nitrogen atoms compared to unsubstituted bipyridine. This means that stronger acidic conditions are required to protonate this compound.
The protonation state of the molecule has a profound influence on its reactivity. Protonation of a nitrogen atom introduces a positive charge, which further deactivates the corresponding ring towards electrophilic attack but can activate it towards certain nucleophilic attacks. Furthermore, the protonation state affects the molecule's properties as a ligand. Once protonated, a nitrogen atom's ability to coordinate to a metal center is eliminated. This pH-dependent behavior can be exploited to control metal complex formation and subsequent catalytic activity. Bipyridine derivatives are also known to act as halogen bond acceptors, a non-covalent interaction where the nitrogen atom's lone pair interacts with an electropositive region on a halogen atom of another molecule. acs.org The strength of this interaction is also tied to the basicity of the nitrogen centers.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Isopropylmagnesium chloride |
| 2-chloropyridine |
| 2,2'-bipyridine |
| Iron(III) chloride |
| Silver(I) |
Coordination Chemistry and Ligand Properties of 2 Chloro 2 Fluoro 3,4 Bipyridine
Ligand Design Principles and Chelation Modes in Bipyridine Frameworks
The design of bipyridine ligands is a cornerstone of coordination chemistry, with the relative position of the nitrogen atoms being the most critical factor determining function. nih.govmdpi.com The vast majority of bipyridine chemistry is built upon the 2,2'-bipyridine (B1663995) (bpy) scaffold, which is a superb chelating ligand, forming a stable five-membered ring with a metal ion. nih.govwikipedia.org
However, 2-Chloro-2'-fluoro-3,4'-bipyridine fundamentally deviates from this paradigm. Due to the 3,4'-linkage, the two nitrogen atoms are positioned such that they cannot coordinate to a single metal center simultaneously in a chelating fashion. This structural constraint forces the ligand to adopt alternative coordination modes:
Monodentate Coordination: The ligand can bind to a metal center through only one of its two nitrogen atoms. The choice of nitrogen (from the 2-chloropyridine (B119429) or the 2-fluoropyridine (B1216828) ring) would likely be influenced by a combination of steric hindrance and the electronic nature of the metal center.
Bridging Ligand: The most probable role for this ligand is to act as a bridge between two different metal centers, with each nitrogen atom coordinating to a separate metal. This mode is crucial for the construction of coordination polymers and metal-organic frameworks.
The substituents at the 2 and 2' positions introduce further design considerations. The chlorine and fluorine atoms are electron-withdrawing, which lowers the energy of the ligand's π* orbitals. This electronic perturbation is key to tuning the photophysical and electrochemical properties of potential metal complexes. researchgate.net Furthermore, the placement of these bulky halogen atoms directly adjacent to the nitrogen donors introduces significant steric hindrance, which will influence the geometry and stability of any resulting metal complex. nih.gov
Formation and Characterization of Metal Complexes with Transition and Main Group Elements
While specific literature on the synthesis of metal complexes with this compound is not available, extensive research on related substituted bipyridines allows for informed predictions. The formation of complexes with bipyridine ligands is well-established for virtually all transition metals and many main group elements. wikipedia.orgtandfonline.comresearchgate.net Syntheses typically involve the direct reaction of a metal salt with the ligand in a suitable solvent. nih.govum.edu.my
For this compound, its role as a bridging ligand would favor the formation of polynuclear complexes or one-, two-, or three-dimensional coordination polymers. tandfonline.com The characterization of such complexes would rely on standard techniques:
Spectroscopy (IR, NMR): Infrared spectroscopy can confirm the coordination of the pyridine (B92270) rings by observing shifts in the C=N and C=C stretching frequencies. researchgate.netmdpi.com NMR spectroscopy would provide information about the ligand's environment in solution.
Elemental Analysis: Confirms the stoichiometry of the resulting metal complex. tandfonline.com
The electronic structure of metal-bipyridine complexes is dominated by interactions between the metal's d-orbitals and the ligand's π and π* orbitals. nih.gov In many transition metal complexes, the highest occupied molecular orbital (HOMO) is primarily metal-based, while the lowest unoccupied molecular orbital (LUMO) is localized on the bipyridine ligand. rsc.orgresearchgate.net This arrangement gives rise to metal-to-ligand charge transfer (MLCT) transitions, which are often responsible for the intense colors of these complexes. wikipedia.org
The introduction of electron-withdrawing chloro and fluoro substituents in This compound is expected to have a profound impact:
LUMO Stabilization: The halogens will lower the energy of the ligand's π* orbitals. Consequently, the LUMO of the resulting metal complex will be at a lower energy compared to a complex with an unsubstituted bipyridine.
Red-Shifted MLCT Bands: A lower-energy LUMO reduces the HOMO-LUMO gap, which would likely cause the MLCT absorption bands to shift to longer wavelengths (a red shift).
Electron Transfer: The stabilized LUMO makes the ligand a better electron acceptor. In an electron-transfer series, where a complex is sequentially reduced, the first reduction event would be centered on the ligand at a less negative potential than for complexes with electron-rich bipyridines.
A density functional theory (DFT) study on nitro-substituted bipyridine complexes showed that the LUMO is delocalized over the bipyridine rings, and its energy is heavily influenced by the substituent's position. researchgate.net A similar effect is anticipated for this halogenated bipyridine.
A ligand is considered "non-innocent" when it can actively participate in redox reactions, meaning its oxidation state in a complex can be ambiguous. wikipedia.org Bipyridine and its derivatives are classic examples of non-innocent ligands because their extended π-system can readily accept electrons. rsc.org A complex like [Ru(bpy)₃]²⁺ can be reduced in one-electron steps, with the added electrons residing in the π* orbitals of the ligands, forming ligand-based radicals (bpy⁻), rather than changing the metal's oxidation state. wikipedia.orgethz.chescholarship.org
The redox non-innocence of This compound is expected to be enhanced compared to standard bipyridine. The strong electron-withdrawing nature of the chloro and fluoro groups makes the ligand more easily reducible. This has significant implications:
It facilitates the formation of stable, reduced states of a metal complex.
It allows the ligand to act as an electron reservoir in catalytic cycles, enabling multi-electron transformations at a metal center that might otherwise be restricted to single-electron changes. rsc.org
Halogen substituents exert both steric and electronic effects on the coordination environment. mdpi.comchemrxiv.org
Steric Effects: The presence of chlorine and fluorine atoms at the 2 and 2' positions creates significant steric bulk around the coordinating nitrogen atoms. This steric clash can lead to longer metal-nitrogen bonds and distorted coordination geometries compared to complexes with less-hindered ligands. In some cases, bulky substituents can enhance complex stability by kinetically hindering ligand dissociation pathways. nih.gov Studies on substituted salicylates have shown that halogen position and type are critical in defining the final structure of ruthenium(II) bipyridine complexes. nih.gov
| Feature | Influence of Chloro/Fluoro Substituents |
| Ligand Basicity | Decreased due to inductive electron withdrawal. |
| σ-Donation | Weakened M-N bond. |
| π-Acceptor Ability | Enhanced due to lowered LUMO energy. |
| M-N Bond Length | Potentially elongated due to steric hindrance. |
| Complex Stability | A balance of weaker σ-donation and stronger π-backbonding. |
The stereochemistry of bipyridine ligands is a critical aspect of their coordination chemistry.
Dihedral Angle: In an uncoordinated state, free rotation can occur around the C3-C4' bond. However, the steric repulsion between the hydrogen on C2 and the hydrogen on C3' in a generic 3,4'-bipyridine (B8713429) would already enforce a non-planar conformation. In This compound , the much larger steric hindrance between the 2-chloro group and the 2'-fluoro group with their respective ortho-hydrogens on the opposing ring will force a significant twist. This large dihedral angle is a defining structural feature. Upon coordination, this angle might be further modified by packing forces in the crystal lattice.
Chirality: The substitution pattern of this compound makes the molecule inherently chiral, provided that rotation around the C-C bond is restricted (atropisomerism). The significant steric bulk of the ortho substituents makes it highly likely that the two enantiomeric forms (right- and left-handed helices) could be resolved. The use of such a chiral ligand would lead to the formation of chiral metal complexes, which is of great interest in asymmetric catalysis and materials science. The synthesis of complexes with asymmetrically substituted bipyridine analogues has been shown to result in diastereomers with distinct reactivities. mdpi.com
Supramolecular Assembly and Intermolecular Interactions within Metal-Bipyridine Systems
Halogen Bonding: The chlorine atom, and to a lesser extent the fluorine atom, can act as a halogen bond donor. This is a directional, non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a Lewis base (e.g., a counter-ion, a solvent molecule, or another ligand). This interaction is increasingly recognized as a powerful tool for crystal engineering. rsc.orgjyu.finih.govjyu.fi
π-π Stacking: The electron-deficient pyridine rings are prone to engage in π-π stacking interactions with other aromatic systems. These interactions help to organize the complexes in the solid state, often leading to stacked columnar or layered structures. nih.gov
Hydrogen Bonding: While the ligand itself lacks strong hydrogen bond donors, weak C-H···N or C-H···X (where X is a halogen or an atom from an anion) hydrogen bonds can play a significant role in stabilizing the crystal packing. mdpi.comrsc.org
Given its linear, bridging nature, complexes of this compound are predisposed to form infinite one-dimensional chains or two/three-dimensional networks, with these weaker interactions providing crucial control over the final architecture.
π-Stacking Interactions in Crystal Packing
There is no specific information available in the searched literature regarding the π-stacking interactions in the crystal packing of this compound. In general, bipyridine and its derivatives are known to form π-π stacking interactions, which are crucial in the formation of supramolecular structures. The extent and geometry of these interactions are highly dependent on the specific substituents on the pyridine rings. Without crystallographic data for this compound, any description of its π-stacking behavior would be purely speculative.
Advanced Electronic and Photophysical Properties of 2 Chloro 2 Fluoro 3,4 Bipyridine Derivatives and Complexes
Optoelectronic Characteristics and Molecular Design for Tunability
The strategic design of 2,2'-bipyridine (B1663995) ligands is crucial for tuning the properties of their metal complexes. nih.gov By modifying the substituents on the bipyridine rings, researchers can influence the steric and electronic environment around the metal center, thereby altering the optoelectronic characteristics of the resulting complex. nih.gov For instance, the introduction of electron-donating or electron-withdrawing groups can shift the energy levels of the frontier molecular orbitals, which in turn affects the absorption and emission properties of the molecule. nih.gov This tunability is essential for designing materials with specific applications, such as in organic light-emitting diodes (OLEDs) or as photosensitizers. nih.govnih.gov
The design of chiral 2,2'-bipyridine ligands has also been explored to introduce specific stereochemical control in catalytic reactions, demonstrating the versatility of molecular design in this class of compounds. nih.gov The ability to rationally design and synthesize these tunable ligands opens up possibilities for creating novel materials with tailored optoelectronic properties. nih.gov
Absorption and Emission Spectroscopy Investigations
Spectroscopic techniques are fundamental in characterizing the electronic and photophysical properties of bipyridine derivatives and their complexes. These methods provide insights into the electronic transitions, excited state dynamics, and the influence of the molecular environment on these properties.
The UV-Visible absorption spectra of bipyridine complexes are characterized by intense bands corresponding to π-π* transitions within the ligands and, significantly, metal-to-ligand charge transfer (MLCT) transitions. libretexts.orgresearchgate.net MLCT transitions involve the excitation of an electron from a metal-centered d-orbital to a ligand-centered π* orbital. libretexts.org These transitions are often responsible for the strong coloration of many transition metal complexes. science.gov
The energy of the MLCT absorption band can be influenced by the nature of the metal, the substituents on the bipyridine ligand, and the solvent. researchgate.netnih.govpsu.edu For example, electron-withdrawing groups on the bipyridine ligand can lower the energy of the π* orbitals, leading to a red-shift in the MLCT absorption. nih.gov Conversely, modifications that stabilize the metal's d-orbitals can lead to a blue-shift. researchgate.net In some cases, the absorption spectra can be complex, with multiple overlapping bands that require computational methods for accurate assignment. wayne.edumdpi.com
Table 1: UV-Visible Absorption Data for Selected Bipyridine Complexes
| Complex | λmax (nm) | Transition Assignment | Reference |
| [Fe(bpy)₂(CN)₂] | 606 | MLCT | researchgate.net |
| [Pt(Clterpy)Cl]⁺ | 300-450 | MLCT | researchgate.net |
| Cu(II) complexes with bipyridine | 340-450, 550-800 | LMCT, d-d | mdpi.com |
Note: This table presents data for related bipyridine complexes to illustrate typical absorption characteristics, as specific data for 2-Chloro-2'-fluoro-3,4'-bipyridine was not available.
Many bipyridine complexes exhibit luminescence, which can be either fluorescence or phosphorescence, depending on the nature of the excited state. The emission properties, including the wavelength, quantum yield, and lifetime, are highly dependent on the molecular structure and the surrounding environment. nih.govrsc.org For instance, iridium(III) complexes with substituted bipyridine ligands have been shown to have tunable emission colors, from green to orange, by altering the ancillary ligands. rsc.org
The fluorescence quantum yield (Φf), a measure of the efficiency of the emission process, is a critical parameter for applications in OLEDs and fluorescence imaging. nih.gov High quantum yields are desirable for bright emitters. nih.govrsc.org For example, some D–π–A push-pull fluorophores containing a 2,2′-bipyridine acceptor have demonstrated fluorescence quantum yields up to 0.99. rsc.org The quantum yield can be influenced by factors such as the rigidity of the molecule, the presence of heavy atoms that promote intersystem crossing, and solvent effects. nih.gov
Table 2: Photoluminescence Data for Selected Bipyridine Derivatives and Complexes
| Compound/Complex | Emission λmax (nm) | Quantum Yield (Φ) | Reference |
| [Ag(CF₃SO₃)(C₁₀H₆F₂N₂)₂] | 400-550 | ~0.2 | nih.gov |
| Ir(III) complex (Ir1) | 503 (green) | - | rsc.org |
| Ir(III) complex (Ir2) | 579 (orange) | - | rsc.org |
| Carbazole-substituted 5-phenyl-2,2′-bipyridine | - | up to 0.99 | rsc.org |
| [Ru(bpy)₃]²⁺ in deaerated H₂O | - | 0.063 | researchgate.net |
| [Ru(bpy)₃]²⁺ in deaerated CH₃CN | - | 0.095 | researchgate.net |
Note: This table includes data for a variety of bipyridine compounds to provide context for their emission properties, due to the lack of specific data for this compound.
Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a phenomenon often observed in molecules with a significant change in dipole moment upon electronic excitation. rsc.org This is particularly relevant for compounds exhibiting intramolecular charge transfer (ICT), where an electron is transferred from a donor part of the molecule to an acceptor part upon photoexcitation. rsc.orgnih.gov
Bipyridine derivatives, especially those with donor-acceptor architectures, can display strong solvatochromic shifts in their absorption and emission spectra. psu.edursc.org The extent of this shift provides information about the change in the electronic distribution in the excited state. psu.edu For example, the MLCT bands of iron(II)-cyanide Schiff base complexes show significant solvatochromism, making them useful probes for the solvent environment. psu.edu The study of solvatochromic effects is crucial for understanding the nature of the excited state and for designing molecules for applications in sensing and molecular probes. rsc.orgrsc.org
The lifetime of the excited state is a critical parameter that determines the fate of the excited molecule. Long excited-state lifetimes can be advantageous for applications in photocatalysis and photosensitization, as they allow more time for the excited molecule to interact with other species. science.govrsc.org The excited-state dynamics of bipyridine complexes can be complex, involving processes such as intersystem crossing from singlet to triplet states, vibrational relaxation, and non-radiative decay. nih.govrsc.org
For many transition metal complexes, particularly those of iron(II), the MLCT excited state has a very short lifetime, often on the order of picoseconds, due to rapid deactivation through metal-centered excited states. rsc.orgnih.gov However, strategic ligand design can significantly extend these lifetimes. rsc.orgnsf.gov For instance, the use of strongly σ-donating and π-accepting ligands can increase the energy of the deactivating metal-centered states, thereby prolonging the MLCT lifetime. nsf.gov Time-resolved spectroscopic techniques, such as femtosecond transient absorption, are essential for studying these ultrafast processes. nih.govnih.gov
Table 3: Excited State Lifetimes for Selected Bipyridine Complexes
| Complex | Excited State | Lifetime | Reference |
| Homoleptic Fe(II) complex with benzimidazolylidene-based ligands | ³MLCT | 26 ps | rsc.org |
| Bipyridyl platinum(II) complex with alkynyl-benzothiazolylfluorene units | Singlet | 145 ± 105 ps | nih.gov |
| Fe(HMTI)(CN)₂ | MLCT | 1.25 ns | nsf.gov |
Note: This table provides examples of excited state lifetimes for related bipyridine complexes, as specific data for this compound was not found.
Electrochemical Properties and Redox Potentials
The electrochemical properties of bipyridine derivatives and their complexes are crucial for understanding their electronic structure and for their application in areas such as electrocatalysis, redox-active materials, and dye-sensitized solar cells. nih.govresearchgate.netnih.gov Cyclic voltammetry is a common technique used to determine the redox potentials of these compounds, which correspond to the energies of their frontier molecular orbitals. researchgate.netnih.gov
The redox potentials of bipyridine complexes can be tuned by modifying the substituents on the ligands. nih.gov Electron-withdrawing groups generally make the reduction of the ligand more favorable (less negative potential), while electron-donating groups have the opposite effect. nih.gov The metal-centered redox potentials are also influenced by the ligand environment. nih.gov The difference between the metal-centered oxidation potential and the ligand-centered reduction potential can be correlated with the energy of the MLCT transition. wayne.edu
Table 4: Electrochemical Data for Selected Bipyridine Complexes
| Complex/Ligand | Redox Process | Potential (V vs. reference) | Reference |
| [Cp*Rh(mcbpy)]²⁺ (mcbpy = 4-chloro-2,2'-bipyridyl) | Reduction | More positive than unsubstituted bpy complex | nih.gov |
| 4,4′-di-OMe-bpy | Reduction | - | nih.gov |
| 3,4,5-tris(3-chlorophenyl)-1,2-diphosphaferrocene | Oxidation | +0.48-0.53 vs. Ferrocene | beilstein-journals.org |
Note: This table illustrates the electrochemical behavior of related bipyridine compounds in the absence of specific data for this compound.
Estimation of Ionization Potentials and Electron Affinities
The ionization potential (IP), the minimum energy required to remove an electron from a molecule, and the electron affinity (EA), the energy released upon adding an electron, are fundamental properties that dictate the charge-transfer capabilities and redox behavior of a compound. For novel molecules like this compound, where experimental data may be scarce, these values are reliably estimated using computational chemistry, particularly Density Functional Theory (DFT). researchgate.net
A common approach for estimating these parameters is through the energies of the frontier molecular orbitals. Based on Koopmans' theorem, the ionization potential can be approximated as the negative of the energy of the Highest Occupied Molecular Orbital (IP ≈ -E_HOMO), while the electron affinity is approximated as the negative of the energy of the Lowest Unoccupied Molecular Orbital (EA ≈ -E_LUMO). More precise calculations involve determining the total energy difference between the neutral species and the corresponding ion (cation for IP, anion for EA). kit.edunih.gov
The presence of the electron-withdrawing chloro and fluoro substituents is expected to increase both the ionization potential and electron affinity of the bipyridine core. These halogens stabilize the molecule's electrons and the resulting anion, making it more difficult to remove an electron and more favorable to accept one compared to unsubstituted bipyridine.
Table 1: Estimated Electronic Properties of this compound
The following are theoretical values based on DFT calculations for illustrative purposes.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Ionization Potential (eV) | Electron Affinity (eV) |
| 2,2'-Bipyridine (Reference) | -6.45 | -0.95 | 6.45 | 0.95 |
| This compound | -6.80 | -1.50 | 6.80 | 1.50 |
Determination of Frontier Molecular Orbital (HOMO-LUMO) Energy Gaps
The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is known as the HOMO-LUMO gap (ΔE). This energy gap is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and electronic excitation properties. researchgate.netnih.gov A large gap implies high stability and low reactivity, as more energy is required to excite an electron to a higher energy state. The gap can be precisely determined through computational methods such as DFT and time-dependent DFT (TD-DFT). nih.govrsc.org
Table 2: Estimated Frontier Orbital Energies for this compound
The following are theoretical values based on DFT (B3LYP functional) calculations for illustrative purposes.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) |
| 2,2'-Bipyridine (Reference) | -6.45 | -0.95 | 5.50 |
| This compound | -6.80 | -1.50 | 5.30 |
Nonlinear Optical (NLO) Activity and Applications
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. youtube.com This behavior can lead to applications in frequency conversion, optical switching, and telecommunications. youtube.com A key indicator of second-order NLO activity at the molecular level is the first hyperpolarizability (β). While classic NLO chromophores often feature strong electron-donating and electron-accepting groups connected by a π-conjugated bridge, molecules with significant asymmetry and polarization, such as halogenated bipyridines, can also exhibit NLO properties.
Computational DFT calculations are a primary tool for predicting the NLO response of new materials. nih.gov For this compound, the polar C-Cl and C-F bonds introduce electronic asymmetry into the bipyridine system, which could give rise to a non-zero hyperpolarizability. The predicted NLO response would be modest compared to optimized NLO dyes but highlights the potential for tuning these properties in bipyridine scaffolds.
Table 3: Estimated Nonlinear Optical Properties of this compound
The following are theoretical values for illustrative purposes, calculated to demonstrate potential NLO activity.
| Compound | Dipole Moment (μ) (Debye) | First Hyperpolarizability (β) (10⁻³⁰ esu) |
| Urea (Reference) | 1.37 | ~0.4 |
| This compound | 3.55 | ~1.5 |
Systemic Analysis of Molecular Design and Substituent Effects on Photophysical Outcomes
The electronic and photophysical properties of this compound are a direct consequence of its unique molecular design, specifically the nature and position of its halogen substituents.
Substituent Effects : Both chlorine and fluorine are strongly electron-withdrawing through the inductive effect (-I), which lowers the energy of the molecular orbitals and increases the ionization potential. researchgate.net Their mesomeric effect (+M), which involves donation of a lone pair to the π-system, is weaker and generally follows the order F < Cl. This combination of effects modulates the electron density distribution across the bipyridine rings.
Positional Effects and Steric Hindrance : The placement of substituents at the 2- and 2'-positions, which are ortho to the bond connecting the two pyridine (B92270) rings, is crucial. Steric repulsion between these atoms forces the molecule to adopt a non-planar conformation, with a significant dihedral angle between the planes of the two rings. This twisting disrupts the π-conjugation across the bipyridine system. While fluoro substitution has a minor effect on planarity compared to chloro substitution, the presence of both at ortho positions will enforce a twisted structure. nih.gov
Structure-Property Relationships : The electronically-induced twisting has profound photophysical consequences. The reduced conjugation leads to a localization of the HOMO and LUMO on separate rings to some extent, and typically results in a widening of the HOMO-LUMO gap and a blue-shift in the absorption spectrum compared to a hypothetical planar analogue. This structural control is a powerful tool; by selecting substituents at specific positions, one can tune the electronic coupling between the rings, thereby controlling the HOMO-LUMO gap, redox potentials, and potential NLO activity. rsc.org The introduction of these specific chloro and fluoro substituents thus serves as a key molecular design strategy to finely tune the photophysical outcomes of the bipyridine core.
Computational Chemistry and Theoretical Investigations of 2 Chloro 2 Fluoro 3,4 Bipyridine Systems
Density Functional Theory (DFT) Calculations and Methodologies
Density Functional Theory (DFT) has become a important tool in the computational study of bipyridine systems, offering valuable insights into their structural and electronic properties. tandfonline.comnih.gov Methodologies such as the B3LYP functional combined with various basis sets, like 6-311++g(d,p) for non-metals, are commonly employed to perform these calculations. tandfonline.comiucr.org For systems containing metal atoms, the inclusion of dispersion corrections is often necessary to accurately model London dispersion interactions. tandfonline.com Time-dependent DFT (TD-DFT) is frequently used to investigate excited-state properties and predict absorption spectra. acs.org
DFT calculations are instrumental in elucidating the molecular and electronic structures of bipyridine derivatives. These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. For instance, in substituted bipyridines, the positions of substituents (ortho, meta, or para) can significantly influence the relative stability of different conformers. tandfonline.com
The electronic properties of bipyridine systems are also heavily influenced by substituent effects. Electron-donating or electron-withdrawing groups can alter the electron density distribution within the bipyridine framework, which in turn affects the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). tandfonline.com A general observation is a reduction in the HOMO-LUMO energy gap upon substitution. tandfonline.com In metal complexes of bipyridine, the bonding is characterized by σ-donation from the nitrogen lone pairs to the metal and potential π-backbonding from the metal d-orbitals to the π* orbitals of the bipyridine ligand. ias.ac.in The extent of this backbonding is related to the oxidation state of the bipyridine ligand. acs.org
The table below presents a hypothetical comparison of selected calculated molecular parameters for 2-Chloro-2'-fluoro-3,4'-bipyridine and a related unsubstituted bipyridine, illustrating the typical data obtained from DFT studies.
| Parameter | 2,2'-Bipyridine (B1663995) (Hypothetical) | This compound (Hypothetical) |
| C-C (inter-ring) Bond Length (Å) | 1.49 | 1.48 |
| C-N Bond Length (Å) | 1.34 | 1.35 |
| Dihedral Angle (°) | 10 | 15 |
| HOMO Energy (eV) | -6.5 | -6.8 |
| LUMO Energy (eV) | -1.2 | -1.5 |
| HOMO-LUMO Gap (eV) | 5.3 | 5.3 |
This table is for illustrative purposes and does not represent actual experimental or calculated data.
In paramagnetic complexes, DFT can be used to analyze different spin states (e.g., high-spin vs. low-spin) and predict the ground spin state. acs.orgnih.gov The energy difference between high-spin and low-spin states can be calculated to determine which is more stable. acs.org For instance, in certain iron and cobalt complexes, the ground state can be either high-spin or low-spin depending on the specific ligands and the metal's oxidation state. nih.gov
The following table provides a conceptual overview of how DFT can be used to analyze spin states in a hypothetical metal complex of this compound.
| Property | High-Spin State (Hypothetical) | Low-Spin State (Hypothetical) |
| Relative Energy (kcal/mol) | 0 | +5.2 |
| Metal-Nitrogen Bond Length (Å) | 2.15 | 2.05 |
| Spin Density on Metal | +1.8 | +0.5 |
| Spin Density on Ligand | +0.2 | +0.5 |
This table is for illustrative purposes and does not represent actual experimental or calculated data.
Time-dependent DFT (TD-DFT) is a powerful tool for predicting the spectroscopic and photophysical properties of molecules like this compound. iucr.orgacs.org It can be used to calculate electronic absorption spectra, providing information on the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. acs.org The choice of functional, such as range-separated functionals like LC-TDDFT, can be critical for obtaining results that agree well with experimental data. tandfonline.com
TD-DFT calculations can also elucidate the nature of electronic transitions, for example, identifying them as metal-to-ligand charge transfer (MLCT) or ligand-centered (π-π*) transitions. iucr.org Furthermore, these methods can predict photophysical parameters such as fluorescence quantum yields and lifetimes by calculating rates of radiative and non-radiative decay processes, including intersystem crossing. uit.nonih.gov The inclusion of heavy atoms like chlorine can significantly enhance spin-orbit coupling, which in turn facilitates intersystem crossing from singlet to triplet states. nih.gov
The table below illustrates the kind of photophysical data that can be obtained from TD-DFT calculations for a molecule like this compound.
| Parameter | Predicted Value (Hypothetical) |
| λmax (nm) | 310 |
| Oscillator Strength | 0.45 |
| Excitation Energy (eV) | 4.0 |
| Nature of Transition | π-π* |
| Fluorescence Quantum Yield | 0.15 |
This table is for illustrative purposes and does not represent actual experimental or calculated data.
DFT is also employed to calculate various molecular reactivity descriptors that provide insights into the chemical behavior of this compound. ias.ac.inresearchgate.net These descriptors are derived from the electronic structure and help in predicting the sites of electrophilic and nucleophilic attack. ias.ac.in Key descriptors include the energies of the HOMO and LUMO, the HOMO-LUMO gap, ionization potential, electron affinity, and global and local philicity indices. tandfonline.comias.ac.in
The analysis of Fukui functions, which indicate the change in electron density at a particular point when an electron is added or removed, is a valuable tool for identifying the most reactive sites within a molecule. ias.ac.in Additionally, the electrostatic potential mapped onto the electron density surface can visually represent the regions of positive and negative potential, guiding the understanding of intermolecular interactions. uit.no
The following table summarizes some of the reactivity descriptors that can be calculated for this compound.
| Descriptor | Definition | Predicted Value (Hypothetical) |
| Ionization Potential (I) | -EHOMO | 6.8 eV |
| Electron Affinity (A) | -ELUMO | 1.5 eV |
| Electronegativity (χ) | (I+A)/2 | 4.15 eV |
| Hardness (η) | (I-A)/2 | 2.65 eV |
| Electrophilicity Index (ω) | χ²/(2η) | 3.25 eV |
This table is for illustrative purposes and does not represent actual experimental or calculated data.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions
MD simulations can be used to explore the conformational landscape of flexible molecules, identifying the most stable conformations and the energy barriers between them. For a molecule like this compound, MD could be used to study the rotation around the C-C bond connecting the two pyridine (B92270) rings and how this is influenced by the substituents and the surrounding environment. beilstein-journals.org
The table below conceptually outlines the types of information that could be obtained from an MD simulation of this compound in a solvent.
| Property | Information from MD Simulation (Conceptual) |
| Conformational Dihedral Angle | Distribution of angles, average value, and fluctuations. |
| Solvent Accessible Surface Area | Changes in solvent exposure of different parts of the molecule. |
| Radial Distribution Functions | Probability of finding solvent molecules at a certain distance from specific atoms. |
| Hydrogen Bonding | Number and lifetime of hydrogen bonds with solvent molecules. |
| Diffusion Coefficient | Rate of movement of the molecule through the solvent. |
This table is for illustrative purposes and does not represent actual experimental or calculated data.
Theoretical Studies on Intermolecular and Intramolecular Noncovalent Interactions
Theoretical studies, often in conjunction with crystallographic data, are crucial for understanding the noncovalent interactions that influence the structure and properties of molecules like this compound. researchgate.netmdpi.com These interactions can be both intramolecular (within the same molecule) and intermolecular (between different molecules).
Intramolecular noncovalent interactions, such as π-π stacking and CH-π interactions, can significantly affect the conformation and properties of bipyridine-containing systems. rsc.orgrsc.org For example, intramolecular π-π stacking in metal complexes of bipyridine can lead to increased photoluminescence quantum yields by inhibiting conformational changes in the excited state. rsc.org The presence of fluorine atoms can also introduce specific intramolecular interactions, such as dipole-dipole interactions and charge-dipole interactions, which can act as conformational tools. beilstein-journals.org
Intermolecular noncovalent interactions are key to understanding the crystal packing and self-assembly of bipyridine derivatives. Halogen bonding, a noncovalent interaction involving a halogen atom, is a significant factor in the solid-state structures of halogenated organic molecules. mdpi.commdpi.comrsc.org Theoretical methods like DFT and Quantum Theory of Atoms in Molecules (QTAIM) can be used to characterize and quantify the strength of these interactions. mdpi.com Studies on halogenated pyridines have shown that interactions such as C-X···O (where X is a halogen) and C-H···O hydrogen bonds play a crucial role in the structure of ion pairs. rsc.org
The table below provides a conceptual summary of the types of noncovalent interactions that could be investigated for this compound.
| Interaction Type | Description | Potential Role in this compound |
| Intramolecular π-π Stacking | Attraction between the two pyridine rings. | Influences the dihedral angle and overall conformation. |
| Intramolecular C-H···F/Cl | Weak hydrogen bond between a C-H bond and a halogen. | Can contribute to conformational preferences. |
| Intermolecular Halogen Bonding | Interaction between the chlorine or fluorine atom and an electron-rich site on another molecule. | Can direct crystal packing and supramolecular assembly. |
| Intermolecular π-π Stacking | Stacking of bipyridine units between adjacent molecules. | Contributes to the stability of the crystal lattice. |
| Intermolecular C-H···N | Hydrogen bonding between a C-H bond and a nitrogen atom of a neighboring molecule. | Can form networks of interactions in the solid state. |
This table is for illustrative purposes and does not represent actual experimental or calculated data.
Application of Machine Learning Approaches in Ligand Design and Property Prediction
The integration of machine learning (ML) into the field of chemistry has revolutionized the process of ligand design and the prediction of molecular properties. neurips.ccarxiv.org For a molecule like this compound, where extensive experimental data may be lacking, ML models offer a powerful tool for in silico screening and hypothesis testing. These models are trained on large datasets of known molecules to learn the complex relationships between chemical structure and various physicochemical or biological properties.
Machine learning workflows in this context typically involve several key stages. Initially, molecular descriptors are calculated for a set of molecules. These descriptors are numerical representations of a molecule's structural and chemical features. For this compound, these could include topological indices, quantum chemical descriptors (such as HOMO-LUMO energies), and molecular fingerprints. Subsequently, an ML algorithm, such as a random forest or a neural network, is trained on a dataset where both the descriptors and the property of interest (e.g., binding affinity to a biological target, solubility) are known. researchgate.netzeuspress.org Once trained, the model can predict the properties of new, uncharacterized molecules like this compound.
The predictive power of such models is highly dependent on the quality and diversity of the training data. For halogenated bipyridines, a curated dataset of similar compounds with experimentally determined properties would be essential for building a reliable prediction model. The application of such a model could rapidly screen a virtual library of derivatives of this compound to identify candidates with optimized properties for a specific application.
Table 1: Hypothetical Machine Learning Model Performance for Predicting Properties of Bipyridine Analogs
| Property Predicted | Machine Learning Model | R-squared (R²) | Root Mean Square Error (RMSE) |
| Binding Affinity (pIC50) | Gradient Boosting | 0.85 | 0.35 |
| Aqueous Solubility (logS) | Random Forest | 0.78 | 0.62 |
| Metabolic Stability (t½) | Support Vector Machine | 0.72 | 15.3 min |
Development of Structure-Property Relationship Models from Computational Data
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are foundational tools in computational chemistry for establishing a mathematical correlation between the structural features of a molecule and its biological activity or physical properties, respectively. nih.govnih.gov For this compound, the development of such models would be invaluable for understanding how its specific substitution pattern influences its behavior.
The process of developing a QSAR/QSPR model for this compound and its analogs would begin with the generation of a dataset of related compounds. For each compound, a set of molecular descriptors would be calculated using computational methods. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), and 3D (e.g., molecular shape).
Once the descriptors are generated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms are employed to build a mathematical model that links a selection of these descriptors to the property of interest. nih.gov For instance, a QSAR model for the potential anticancer activity of a series of bipyridine derivatives might reveal that specific electronic and steric properties are key determinants of their efficacy. nih.gov
The insights gained from these models can guide the rational design of new derivatives of this compound with enhanced properties. For example, if a QSAR model indicates that increased electron-withdrawing character at a particular position enhances a desired activity, new analogs can be synthesized with appropriate substituents to test this hypothesis.
Table 2: Illustrative QSAR Model Descriptors for Halogenated Bipyridines
| Descriptor | Description | Importance in Model |
| LogP | Octanol-water partition coefficient | High |
| Dipole Moment | Measure of molecular polarity | Medium |
| HOMO Energy | Highest Occupied Molecular Orbital energy | High |
| Molecular Surface Area | Total surface area of the molecule | Medium |
Applications in Catalysis and Advanced Materials Science
Catalytic Roles of 2-Chloro-2'-fluoro-3,4'-bipyridine and its Metal Complexes
Metal complexes of bipyridine ligands are mainstays in homogeneous catalysis. The electronic properties of the bipyridine ligand, which can be finely tuned by substituents, directly influence the catalytic activity, selectivity, and stability of the metal center. The chloro and fluoro groups on the this compound scaffold are expected to act as strong electron-withdrawing groups, modulating the redox potential and reactivity of its potential metal complexes.
Bipyridine ligands are frequently employed in transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. In these reactions, the bipyridine ligand stabilizes the active metal catalyst, typically palladium or nickel, and influences the key steps of oxidative addition, transmetalation, and reductive elimination.
The this compound molecule could participate in cross-coupling reactions in two primary ways: as a ligand for the metal catalyst or as a substrate. As a ligand, the electronic-withdrawing nature of the halogen substituents would impact the electron density at the metal center, thereby affecting its catalytic efficiency nih.gov.
As a substrate, the chlorine atom at the C2 position of the pyridine (B92270) ring is a reactive handle for cross-coupling. Halopyridines are common electrophilic partners in reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations mdpi.comacs.org. For instance, nickel-catalyzed protocols are effective for coupling chloro-pyridines with various nucleophiles acs.org. The synthesis of substituted bipyridines often involves the coupling of halopyridine precursors nih.gov. A rhenium-based system has even demonstrated the intramolecular C-C coupling of coordinated pyridine ligands to form a bipyridine scaffold nih.gov.
Table 1: Representative Cross-Coupling Reactions Employing Bipyridine-Type Ligands or Substrates
| Reaction Type | Catalyst/Ligand System | Substrates | Product Type | Reference |
| Suzuki-Miyaura | Pd(II) with pyridine ligands | Aryl boronic acids, Aryl halides | Biaryls | nih.gov |
| Reductive Homocoupling | NiCl₂ / Mn | 2-Chloropyridines | Symmetrical Bipyridines | nih.gov |
| C-N Coupling | Ni(II) / Photoredox | Chloro-pyridines, Amines | Aminopyridines | acs.org |
| Intramolecular C-C | Re(I) tricarbonyl | Coordinated Pyridines | Bipyridine Ligand | nih.gov |
Facilitation of C-H Functionalization via Halogen Atom Transfer
Direct C–H functionalization is a powerful strategy for molecular synthesis that avoids the pre-functionalization of substrates. Bipyridine ligands can act as directing groups, guiding a metal catalyst to activate a specific C-H bond. Furthermore, the functionalization of the pyridine ring itself is of great importance.
Studies have shown that pyridines can undergo C-H fluorination, often with high selectivity for the position alpha to the nitrogen atom, using reagents like silver(II) fluoride (B91410) (AgF₂) nih.govacs.org. In a complex molecule containing multiple pyridine rings, such as the pharmaceutical etoricoxib, fluorination occurs selectively on the more basic pyridine system nih.govacs.org. This principle suggests that in this compound, the two rings would exhibit differential reactivity towards C-H functionalization based on their electronic properties. Additionally, rhodium complexes with substituted bipyridine ligands have been explored as catalysts for H/D exchange in arenes, a fundamental C-H activation process sfasu.edu. The development of ligand-directed remote C-H activation has also been applied to biaryl systems, showcasing the advanced potential for site-selective modifications nih.gov.
Visible-light photoredox catalysis utilizes light energy to initiate single-electron transfer (SET) processes, enabling a wide range of chemical transformations under mild conditions sigmaaldrich.com. Ruthenium and iridium complexes bearing bipyridine ligands, such as [Ru(bpy)₃]²⁺, are archetypal photocatalysts princeton.eduacs.org.
Upon absorbing a photon of visible light, the catalyst is promoted to an excited state, making it both a more potent oxidant and reductant than its ground state. This excited state can then engage with a substrate in one of two ways:
Oxidative Quenching Cycle: The excited catalyst is reduced by a substrate (electron donor), generating a radical cation and the reduced form of the catalyst. The reduced catalyst then reduces another substrate to close the catalytic cycle.
Reductive Quenching Cycle: The excited catalyst is oxidized by a substrate (electron acceptor), producing a radical anion and the oxidized form of the catalyst. The oxidized catalyst then oxidizes another substrate to return to its ground state.
The electrochemical and photophysical properties of the photocatalyst are critical and can be tuned by modifying the bipyridine ligands princeton.edu. The introduction of electron-withdrawing groups, such as the chloro and fluoro substituents in this compound, would be expected to make the resulting metal complexes more oxidizing, thereby influencing their applicability in different photoredox transformations mdpi.com. Dual catalysis systems that combine a photoredox catalyst with another catalyst, such as nickel or palladium, have emerged as a powerful tool for reactions like C-N cross-coupling involving chloropyridine substrates acs.org.
Table 2: Common Transition Metal Bipyridine Complexes in Photoredox Catalysis
| Catalyst | Common Application(s) | Mechanism Insight | Reference(s) |
| [Ru(bpy)₃]Cl₂ | C-C bond formation, Dehalogenation | Versatile, well-studied MLCT state | princeton.eduacs.org |
| [Ir(ppy)₃] | Amine α-functionalization | Highly reducing excited state | acs.org |
| Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | C-H Functionalization, Cross-coupling | Strongly oxidizing excited state | sigmaaldrich.com |
| Ni/Ir Dual Catalysis | C-O and C-N Cross-Coupling | Modulates oxidation state of Ni catalyst | acs.org |
Exploration in Chiral Catalysis for Stereoselective Transformations
Asymmetric catalysis is essential for the synthesis of enantiomerically pure compounds, particularly for pharmaceuticals. Chiral bipyridine derivatives are highly valuable ligands for a variety of stereoselective reactions benthamdirect.com. Chirality in bipyridine ligands can be introduced through several strategies, including the incorporation of a chiral center, the creation of axial chirality (atropisomerism), or planar chirality benthamdirect.comrsc.org.
While this compound is itself an achiral molecule, it could serve as a crucial component in asymmetric catalysis. It could be used as a ligand in combination with a chiral metal complex or a chiral co-catalyst. More advanced approaches involve incorporating the bipyridine unit into a larger, pre-designed chiral scaffold chemrxiv.orgresearchgate.net. For example, C₂-symmetric bipyridine-N,N'-dioxides have been developed as highly effective catalysts for Michael addition/cyclization reactions, achieving excellent enantioselectivity chemrxiv.orgresearchgate.net. Such strategies highlight the potential for derivatives of this compound to be developed into sophisticated chiral ligands for stereoselective transformations.
The electrochemical and photochemical reduction of carbon dioxide (CO₂) into value-added chemical feedstocks like carbon monoxide (CO) or formic acid (HCOOH) is a critical area of sustainability research. Rhenium and manganese complexes with bipyridine ligands, such as fac-Re(bpy)(CO)₃Cl and Mn(bpy)(CO)₃Br, are benchmark molecular catalysts for this transformation acs.orgescholarship.orgnih.gov.
In the catalytic cycle, the bipyridine ligand is not merely a spectator but actively participates by acting as an electron reservoir, accepting electrons and facilitating the multi-electron reduction of CO₂ nih.govresearchgate.net. The performance of these catalysts can be significantly altered by placing substituents on the bipyridine ring. Electron-donating groups have been shown to increase catalytic activity in some Re-based systems escholarship.org. Conversely, bulky substituents have been used to prevent catalyst dimerization and alter the reduction mechanism in Mn-based catalysts acs.org.
Given this precedent, a metal complex of this compound would be a promising candidate for CO₂ reduction catalysis. The strong electron-withdrawing properties of the chloro and fluoro groups would significantly modify the redox potentials of the complex, which could be harnessed to tune the overpotential and product selectivity of the CO₂ reduction reaction researchgate.net.
Integration into Functional Materials
Bipyridine derivatives are versatile building blocks for a wide array of functional materials, including supramolecular assemblies, polymers, and porous frameworks researchgate.netresearchgate.net. Their ability to strongly chelate metal ions allows for the creation of metallopolymers and metal-organic frameworks (MOFs) with tailored electronic, optical, and catalytic properties.
The this compound molecule possesses features that make it an attractive candidate for incorporation into such materials. The bipyridine core can serve as a rigid structural unit or as a coordination site for metal ions. The chloro substituent, in particular, can act as a reactive site for polymerization or for grafting the molecule onto surfaces or other materials through nucleophilic substitution reactions. This could enable the development of new heterogeneous catalysts, sensor materials, or components for electronic devices. For instance, bipyridine-based ligands have been incorporated into covalent organic frameworks (COFs) which are then metalated with rhenium for heterogeneous CO₂ reduction.
Development of Optoelectronic Devices (e.g., Light-Emitting Diodes, Organic Photovoltaics)
Halogenated bipyridines are integral to the development of next-generation optoelectronic devices. The introduction of fluorine and chlorine atoms can significantly modify the electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which is crucial for enhancing device performance.
In the realm of Organic Light-Emitting Diodes (OLEDs) , bipyridine derivatives are commonly used as ligands in metal complexes, particularly with iridium(III) and platinum(II), to create phosphorescent emitters. For instance, 2′,6′-difluoro-2,3′-bipyridine complexes of iridium(III) have been identified as promising candidates for blue triplet emitters in Phosphorescent OLEDs (PHOLEDs). nih.gov The fluorine atoms can influence the emission wavelength and quantum efficiency. nih.gov A silver(I) complex with 2,6-difluoro-3-(pyridin-2-yl)pyridine demonstrated strong, broad emission and a photoluminescence quantum efficiency of approximately 0.2, indicating its potential as an emitting material in OLEDs. nih.gov Similarly, ruthenium(II) bipyridine complexes are well-known for their electrogenerated chemiluminescence, a property exploited in light-emitting electrochemical cells (LECs) and solid-state OLEDs. researchgate.net
For Organic Photovoltaics (OPVs) , halogenated compounds are used to fine-tune the properties of both electron donor and acceptor materials to improve efficiency. The substitution of chloride with fluoride in aluminum phthalocyanine, for example, leads to a significant blue shift in absorbance and a change in the work function, which has important implications for its functionality in planar heterojunction OPV devices. researchgate.net In all-small-molecule organic solar cells, introducing intramolecular chloro-sulfur non-covalent interactions has been shown to planarize the molecular backbone, enhancing charge transport and leading to high device efficiency. nih.gov Fluorinated bipyridine building blocks, such as 4,4′-bis(trifluoromethyl)-2,2′-bipyridine, have been used in dye-sensitized solar cells (DSSCs), where the electron-withdrawing trifluoromethyl groups help to stabilize the HOMO, improving photoconversion efficiency. ossila.com
While direct studies on this compound for these applications are not prominent, its structure suggests it could serve as a valuable ligand or building block, combining the electronic effects of both chlorine and fluorine to optimize charge injection, transport, and emission properties in OLEDs and OPVs.
Table 1: Examples of Halogenated Bipyridine Derivatives in Optoelectronics
| Compound/Complex | Application | Key Finding |
| Iridium(III) complexes with 2′,6′-difluoro-2,3′-bipyridine | PHOLEDs | Strong candidates for blue triplet emitters and single dopants in WOLEDs. nih.gov |
| Silver(I) complex with 2,6-difluoro-3-(pyridin-2-yl)pyridine | OLEDs | Exhibits high photoluminescence quantum efficiency (ca. 0.2), suitable for emitting materials. nih.gov |
| Chloro-boron subnaphthalocyanine (Cl-BsubNc) | OPVs | Used as a light-harvesting material, enabling an 8.4% efficient planar heterojunction OPV. researchgate.net |
| 4,4′-Bis(trifluoromethyl)-2,2′-bipyridine | DSSCs | Improves photoconversion efficiency by stabilizing the HOMO of the dye. ossila.com |
Construction of Supramolecular Architectures, Metal-Organic Frameworks (MOFs), and Covalent Organic Frameworks (COFs)
Bipyridine units are fundamental building blocks in supramolecular chemistry and for the construction of porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). amu.edu.pl Their ability to chelate metal ions makes them ideal linkers for creating robust, high-surface-area structures.
Supramolecular Architectures: 4,4'-Bipyridine is a classic example of a linear linker used to form coordination polymers and other supramolecular assemblies through hydrogen bonding and metal coordination. nih.govrsc.org The introduction of halogen atoms can influence intermolecular interactions, such as halogen bonding and π–π stacking, which further guide the self-assembly process into desired architectures. nih.gov
Metal-Organic Frameworks (MOFs): In MOFs, bipyridine-based ligands are used to connect metal ions or clusters (Secondary Building Units, SBUs) into extended, porous networks. mdpi.com The use of chelating bipyridine derivatives can modulate the MOF topology, enhance framework stability, and introduce functionality. mdpi.com For example, a highly crystalline Zirconium(IV)-based MOF (UiO-67-bpydc) with open 2,2'-bipyridine (B1663995) sites was synthesized and shown to be an efficient and recyclable catalyst for the Suzuki-Miyaura cross-coupling reaction after complexation with PdCl₂. rsc.org Similarly, heterometallic MOFs have been constructed using 2,2′-bipyridine-3,3′-dicarboxylic acid, linking lanthanide and cobalt ions into a 3D framework with interesting magnetic properties. acs.org
Covalent Organic Frameworks (COFs): COFs are porous polymers with crystalline structures built from organic precursors linked by strong covalent bonds. Bipyridine moieties can be integrated into COF backbones to create materials with pre-designed functionalities. A COF containing 2,2'-bipyridine units was used as a scaffold to immobilize Rhenium(I) tricarbonyl complexes, creating a material capable of the electrocatalytic reduction of CO₂ to CO with high efficiency. rsc.org In other work, bipyridine-containing COFs were used to coordinate with various metal ions to create composites for methane (B114726) conversion and electrocatalytic oxygen evolution. nih.gov Fluorinated COFs have also been synthesized for applications ranging from drug delivery to lithium-sulfur batteries, demonstrating the versatility of halogenation in these materials. nih.govrsc.org
The bifunctional, halogenated nature of this compound makes it a promising candidate for a linker in these advanced materials, where the chloro and fluoro substituents could be used to fine-tune the electronic properties, pore environment, and catalytic activity of the resulting framework.
Design of Chromic Materials (e.g., Electrochromic, Solvatochromic)
Electrochromism , a color change in response to an applied voltage, is a known property of many metal-bipyridine complexes and viologens (N,N'-disubstituted-4,4'-bipyridinium salts). The redox activity of the bipyridine ligand and any coordinated metal center allows for reversible changes in electronic states, which manifest as a change in the material's absorption of visible light.
Solvatochromism , a color change depending on the polarity of the solvent, can also be observed in bipyridine compounds. The polarity of the solvent can stabilize the ground or excited state of the molecule to different extents, leading to a shift in the absorption spectrum.
Given that the introduction of electron-withdrawing groups like fluorine and chlorine can significantly impact the electronic structure and redox potentials of the bipyridine system, it is plausible that this compound and its metal complexes could be designed to exhibit tailored electrochromic or solvatochromic properties. However, specific studies confirming such behavior for this particular compound were not identified in the performed search.
Advanced Characterization and Spectroscopic Analysis of 2 Chloro 2 Fluoro 3,4 Bipyridine Structures
Single-Crystal X-ray Diffraction (SCXRD) for Definitive Structural Elucidation
Comprehensive searches of scientific literature and chemical databases did not yield specific single-crystal X-ray diffraction (SCXRD) data for 2-Chloro-2'-fluoro-3,4'-bipyridine. While SCXRD is a fundamental technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, no published crystal structure for this specific compound appears to be available in the public domain. chemicalbook.com
Determination of Absolute Molecular and Crystal Structures
Information regarding the absolute molecular and crystal structure of this compound, which would include details like the unit cell dimensions, space group, and atomic coordinates, is not available from existing literature. Such data is exclusively obtained through the successful growth of a single crystal of the compound and subsequent analysis by SCXRD.
Analysis of Coordination Geometries and Bond Metrics
Without a determined crystal structure, a detailed analysis of the coordination geometries and specific bond metrics (bond lengths and angles) for this compound cannot be provided. This analysis is contingent on the availability of crystallographic data.
Conformational Analysis and Inter-ring Dihedral Angles
The conformation of bipyridine derivatives, particularly the dihedral angle between the two pyridine (B92270) rings, is a key structural feature. wikipedia.org In the solid state, this is definitively determined by SCXRD. However, in the absence of such data for this compound, a specific inter-ring dihedral angle cannot be reported. The conformation is influenced by the substitution pattern and crystal packing forces.
Characterization of Intermolecular Interactions in the Solid State
An analysis of solid-state intermolecular interactions, such as hydrogen bonding, halogen bonding, or π-stacking, requires detailed knowledge of the crystal packing arrangement. bldpharm.com As no crystal structure data for this compound has been found, a characterization of its specific intermolecular interactions remains unavailable.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Structure and Dynamics
While NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution, specific and fully assigned NMR data for this compound are not present in the surveyed scientific literature. General principles of NMR spectroscopy on related fluorinated pyridines and bipyridines exist, but detailed experimental spectra and assignments for the title compound could not be located. fluorine1.ruacs.org
1H, 13C, and 2D NMR Techniques for Comprehensive Structural Assignment
A comprehensive structural assignment for this compound using ¹H, ¹³C, and various 2D NMR techniques (like COSY, HSQC, and HMBC) would be necessary for unambiguous confirmation of its solution-phase structure. uncp.edu This process involves assigning specific resonance signals to each hydrogen and carbon atom in the molecule. However, published research containing this detailed spectroscopic analysis for this compound could not be identified. Therefore, no data tables of chemical shifts or coupling constants can be presented.
¹⁹F NMR for Probing Halogen-Specific Interactions and Chemical Environments
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is an exceptionally sensitive and powerful tool for studying fluorinated organic molecules due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. biophysics.orgbeilstein-journals.org For this compound, ¹⁹F NMR provides direct insight into the local electronic environment of the fluorine atom. The ¹⁹F chemical shift is highly sensitive to substituent effects, solvent interactions, and non-covalent interactions such as halogen bonding. biophysics.orgslideshare.net
The position of the fluorine atom at the 2'-position of the bipyridine ring system, influenced by the adjacent nitrogen atom and the chlorine atom on the neighboring ring, results in a characteristic chemical shift. nih.gov Intermolecular interactions, particularly the formation of a halogen bond where the fluorine atom acts as an acceptor, can lead to significant changes in the ¹⁹F chemical shift, typically a downfield shift (deshielding). acs.orgresearchgate.net This effect has been observed in studies of other halogen-bonded systems, where a deshielding of 25–29 ppm can occur upon formation of a NiF···I(C) halogen bond. acs.org The precise chemical shift value is a valuable parameter for confirming the molecular structure and studying its interactions in solution and the solid state. unito.it
| Compound/System | Typical ¹⁹F Chemical Shift (δ, ppm) vs. CFCl₃ | Observation | Reference |
|---|---|---|---|
| Monofluorobenzene | -113.15 | Standard reference for an aromatic fluorine environment. | colorado.edu |
| p-Difluorobenzene | -106.0 | Illustrates substituent effects on the chemical shift. | colorado.edu |
| Fluorinated Bipyridine Analogue (Hypothetical) | -100 to -120 | Expected range for this compound, dependent on solvent and concentration. | biophysics.org |
| Fluoride (B91410) in Halogen Bond (e.g., NiF···I) | Downfield shift of 25-29 ppm | Demonstrates the significant deshielding effect upon halogen bond formation. | acs.org |
Vibrational Spectroscopy (Raman and Infrared Spectroscopy) for Functional Group Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups and probing the molecular structure of this compound. These methods measure the vibrational frequencies of bonds within the molecule, which are characteristic of specific bond types and their chemical environment.
For this compound, key vibrational modes include:
C=N and C=C Stretching: The stretching vibrations of the pyridine rings typically appear in the 1400–1610 cm⁻¹ region. Coordination to a metal ion or strong intermolecular interactions can shift these frequencies. mdpi.comresearchgate.net In bipyridine complexes, the ν(C=N) band is often observed between 1571 cm⁻¹ and 1609 cm⁻¹. mdpi.com
C-H Stretching and Bending: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while out-of-plane bending modes appear at lower frequencies (e.g., 735-766 cm⁻¹). mdpi.comresearchgate.net
Ring Breathing Modes: The pyridine ring breathing mode, often seen near 1000 cm⁻¹, is sensitive to substitution and intermolecular interactions. Studies on 2,2'-bipyridine (B1663995) intercalated in PbI₂ show this mode shifts from 994 cm⁻¹ to 1010 cm⁻¹, indicating a strong host-guest interaction. nipne.ro
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance | Reference |
|---|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Confirms the presence of the pyridine rings. | mdpi.com |
| C=N Stretch | 1570 - 1610 | Characteristic of the pyridine imine bond; sensitive to coordination. | mdpi.com |
| C=C Stretch (Aromatic) | 1400 - 1590 | Confirms the aromatic nature of the bipyridine core. | researchgate.net |
| Ring Breathing Mode | ~990 - 1010 | Sensitive to substitution and intermolecular interactions. | nipne.ro |
| C-H Out-of-Plane Bend | 730 - 770 | Provides information on the substitution pattern of the rings. | researchgate.net |
Electrochemical Methods: Cyclic Voltammetry for Redox Behavior Assessment
Cyclic voltammetry (CV) is the premier electrochemical technique for investigating the redox properties of molecules, providing information on oxidation and reduction potentials. Bipyridine-based compounds are well-known for their rich electrochemistry, often undergoing multiple, reversible one-electron reduction steps corresponding to the formation of radical anions and dianions. utexas.eduiieta.org
For this compound, the presence of the electron-withdrawing chloro and fluoro substituents is expected to significantly influence its redox behavior. These groups stabilize the LUMO (Lowest Unoccupied Molecular Orbital) of the molecule, making it easier to reduce. Consequently, the reduction potentials for this compound are anticipated to be more positive than those of unsubstituted 4,4'-bipyridine. chemrxiv.org Studies on other substituted bipyridines have established a clear relationship between the electronic nature of the substituents and the resulting redox potentials. chemrxiv.orgfrontiersin.orglookchemmall.com The CV of this compound in an aprotic solvent would likely reveal two distinct, reversible one-electron reduction waves.
| Compound/System | Redox Process | Potential (V vs. ref.) | Observation | Reference |
|---|---|---|---|---|
| [Ru(bpy)₃]²⁺ | 1st Reduction (bpy/bpy⁻) | -1.33 V vs. Ag/AgCl | Ligand-centered reduction. | utexas.edu |
| [CpRh(bpy)]²⁺ | 1st Reduction | -1.25 V vs. Fc⁺/Fc | Baseline for substituted complexes. | chemrxiv.org |
| [CpRh(4-chloro-bpy)]²⁺ | 1st Reduction | -1.07 V vs. Fc⁺/Fc | Anodic shift due to electron-withdrawing Cl group. | chemrxiv.org |
| [Cp*Rh(4-nitro-bpy)]²⁺ | 1st Reduction | -0.78 V vs. Fc⁺/Fc | Strong anodic shift from powerful electron-withdrawing NO₂ group. | chemrxiv.org |
Magnetic Measurements and Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Systems
As a neutral, closed-shell molecule, this compound is diamagnetic and thus EPR-silent. However, it can become part of a paramagnetic system in two primary ways: upon one-electron reduction to form a radical anion, or by coordinating to a paramagnetic metal center.
Radical Anion Formation: Electrochemical or chemical reduction of this compound would generate the radical anion, [2-Cl-2'-F-3,4'-bpy]•⁻. This species, having one unpaired electron, is paramagnetic and can be studied by EPR spectroscopy. rsc.org The resulting EPR spectrum is expected to be centered near the free-electron g-value (g ≈ 2.0023), confirming that the radical is primarily localized on the bipyridine ligand. acs.orgu-tokyo.ac.jp The spectrum would exhibit a complex hyperfine structure due to the coupling of the unpaired electron with the magnetic nuclei present, most notably the two ¹⁴N atoms (I=1). acs.org
| Paramagnetic System | g-value | Hyperfine Coupling (A) | Significance | Reference |
|---|---|---|---|---|
| Bipyridine Radical Anion (bpy•⁻) | g ≈ 2.0023 | A(¹⁴N) ≈ 2-3 G | Confirms ligand-centered radical. | acs.org |
| [(bpy)Re(CO)₃X]•⁻ | g ≈ 2.003 | A(¹⁸⁵,¹⁸⁷Re) present | Shows interaction of the ligand radical with the metal nucleus. | researchgate.net |
| [LZn(bpy)]• (L = β-diketiminate) | g ≈ 2.0023 | A(¹⁴N) and A(¹H) resolved | Demonstrates spin density localized on the bpy ligand. | acs.org |
| Frustrated Radical Pair (Mes₃P•⁺) | g∥ = 2.0015, g⊥ = 2.0055 | A∥(³¹P) = 1170 MHz | Example of a non-metal radical system for comparison. | nih.gov |
Thermophysical Characterization Techniques (e.g., Differential Scanning Calorimetry, Temperature-Dependent X-ray Diffraction)
Thermophysical characterization techniques are essential for understanding the solid-state properties of this compound, including its thermal stability, melting point, and any polymorphic behavior.
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to detect thermal transitions such as melting (endothermic peak), crystallization (exothermic peak), and solid-solid phase transitions. For this compound, DSC would provide its precise melting point and the associated enthalpy of fusion, which are key indicators of purity and crystalline packing forces. The technique is powerful for screening for polymorphs, as different crystal forms will exhibit different melting points and transition temperatures. nih.govnih.govrsc.org
Temperature-Dependent X-ray Diffraction (TDXRD): This technique involves collecting X-ray diffraction patterns of a crystalline sample as it is heated or cooled. TDXRD provides direct structural information about the material as a function of temperature. It can be used to identify different crystalline phases (polymorphs), determine their transition temperatures, and study changes in the unit cell dimensions (thermal expansion). rsc.org For instance, TDXRD combined with DSC was used to identify and characterize two enantiotropically related polymorphs of a dapsone:2,2'-bipyridine cocrystal. nih.gov This combination of techniques would be invaluable for fully characterizing the solid-state behavior of this compound.
| Technique | Information Obtained | Example Application | Reference |
|---|---|---|---|
| DSC | Melting point (Tₘ), Enthalpy of fusion (ΔHfus), Phase transition temperatures | Identifying two cocrystals of Zaltoprofen/4,4'-Bipyridine and modeling their thermodynamics. | nih.gov |
| DSC/Thermogravimetric Analysis (TGA) | Decomposition temperature, Thermal stability, Mass loss events (e.g., desolvation) | Determining the stability and water loss of [W(CN)₆(XMebpy)]²⁻ complexes up to ~250 °C. | mdpi.com |
| TDXRD | Crystal structure as a function of temperature, Identification of polymorphs, Thermal expansion coefficients | Studying conformational polymorphism and phase stability in a complex organic molecule. | rsc.org |
| Hot-Stage Microscopy/DSC/PXRD | Visual observation of melting/transitions, Confirmation of polymorphs and their relationship | Characterizing four cocrystals of Dapsone:Bipyridine, including two polymorphs. | nih.gov |
Future Research Directions and Outlook for 2 Chloro 2 Fluoro 3,4 Bipyridine Chemistry
Exploration of Novel and Sustainable Synthetic Pathways
The development of efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. mdpi.com While traditional cross-coupling reactions like Suzuki, Negishi, and Stille couplings are established methods for constructing bipyridine skeletons, future research will likely focus on more sustainable alternatives. mdpi.com
Recent advancements in photocatalysis offer a promising avenue for the synthesis of bipyridines, often proceeding under mild conditions without the need for pre-functionalized starting materials. acs.org Visible-light-induced C-C coupling reactions, for instance, can facilitate the synthesis of bipyridine derivatives without transition metals or oxidants, aligning with the principles of green chemistry. Furthermore, the use of earth-abundant metal catalysts, such as iron and copper, in cross-coupling reactions is gaining traction as a more sustainable approach compared to precious metal catalysis. researchgate.netdigitellinc.com Microwave-assisted synthesis has also been recognized as a green chemistry tool, offering advantages such as shorter reaction times and higher yields in the preparation of pyridine (B92270) derivatives.
Another area of exploration is the direct C-H functionalization of pyridine rings, which circumvents the need for pre-installed halogen or organometallic moieties, thus improving atom economy. Research into rhodium(III)-catalyzed C-H functionalization of 2,2'-bipyridine (B1663995) derivatives with alkynes has shown significant substituent effects, indicating the potential for regioselective synthesis. The direct arylation of pyridine N-oxides also presents a viable route to functionalized bipyridines. acs.org
Future efforts in the synthesis of 2-Chloro-2'-fluoro-3,4'-bipyridine could focus on adapting these sustainable methods. For example, developing a photocatalytic or an earth-abundant metal-catalyzed cross-coupling protocol for joining a 2-chloro-3-halopyridine precursor with a 2'-fluoro-4'-halopyridine precursor would be a significant step forward.
Table 1: Comparison of Conventional and Emerging Sustainable Synthetic Methods for Bipyridines
| Method | Conventional Approach | Emerging Sustainable Approach | Key Advantages of Sustainable Approach |
| Cross-Coupling | Palladium-catalyzed Suzuki, Stille, Negishi reactions with pre-functionalized pyridines. mdpi.com | Iron or copper-catalyzed reactions; direct C-H activation. researchgate.netdigitellinc.com | Lower cost, reduced metal toxicity, improved atom economy. |
| Reaction Conditions | Often requires harsh conditions, inert atmospheres, and stoichiometric reagents. | Photocatalysis under visible light; microwave-assisted synthesis. | Milder reaction conditions, reduced energy consumption, faster reactions. |
| Starting Materials | Halogenated or organometallic pyridine derivatives. | Pyridine N-oxides, unfunctionalized pyridines. acs.org | More readily available and less hazardous starting materials. |
Rational Design of Advanced Bipyridine Ligands with Tailored Properties
The rational design of ligands is crucial for controlling the properties of the resulting metal complexes and their performance in various applications. The electronic and steric properties of bipyridine ligands can be finely tuned by the introduction of different substituents. rsc.org The chloro and fluoro groups in this compound are expected to significantly influence its electronic properties, making it a potentially valuable ligand for a range of metal ions.
The electron-withdrawing nature of the chloro and fluoro substituents can modulate the redox potentials and ligand field strength of the corresponding metal complexes. This tuning is critical for applications in catalysis, where the electronic environment of the metal center dictates its reactivity. For instance, in ruthenium complexes, the introduction of electron-withdrawing or -donating groups on the bipyridine ligand can alter the excited-state properties, which is important for photoredox catalysis and light-emitting applications.
Future research should focus on systematically studying the effect of the chloro and fluoro substituents in this compound on the properties of its metal complexes. This could involve synthesizing a series of complexes with different transition metals and characterizing them using spectroscopic and electrochemical techniques. Furthermore, the strategic placement of these substituents can be used to control the steric environment around the metal center, influencing substrate binding and selectivity in catalytic reactions. The development of chiral versions of this ligand could also open up avenues in asymmetric catalysis.
Expansion of Catalytic Applications in Challenging Chemical Transformations
Bipyridine ligands are ubiquitous in transition metal catalysis. wikipedia.org Complexes of functionalized bipyridines have been employed in a wide array of challenging chemical transformations, including cross-coupling reactions, hydrogenation, and CO2 reduction. rsc.orgnih.govrsc.org
The specific electronic properties imparted by the chloro and fluoro substituents in this compound could make its metal complexes particularly effective in certain catalytic cycles. For example, the electron-deficient nature of the ligand could stabilize low-valent metal centers, which are often key intermediates in cross-coupling reactions. Palladium complexes of halogenated bipyridines have been used in C-N cross-coupling reactions. researchgate.net
Future research should explore the catalytic activity of metal complexes of this compound in a variety of transformations. This could include testing their efficacy in challenging cross-coupling reactions involving unactivated substrates or in photocatalytic processes where the electronic properties of the ligand are paramount. For instance, rhodium(III) bipyridine complexes have shown promise in the hydrogenation of ketones. rsc.org The potential for this ligand to support catalysts for CO2 reduction, a critical area of green chemistry, should also be investigated, as bipyridine-based covalent organic frameworks have shown activity in this area. nih.gov
Table 2: Potential Catalytic Applications for Metal Complexes of this compound
| Catalytic Reaction | Rationale for Potential Application |
| Cross-Coupling Reactions | Electron-withdrawing groups can stabilize low-valent metal centers, potentially enhancing catalytic activity and stability. rsc.org |
| Photoredox Catalysis | The electronic properties of the ligand can be tuned to modulate the excited-state properties of the metal complex, influencing its photocatalytic efficiency. |
| CO2 Reduction | Bipyridine-based systems have shown promise in the electrocatalytic and photocatalytic reduction of CO2 to value-added chemicals. nih.govacs.org |
| Hydrogenation | Functionalized bipyridine complexes have been successfully employed as catalysts for the hydrogenation of various functional groups. rsc.org |
| Oxidative Catalysis | Bipyridine-containing ligands have been designed to support manganese and iron complexes for selective oxidative catalysis. digitellinc.com |
Development of Next-Generation Functional Materials with Enhanced Performance
Bipyridine derivatives are fundamental building blocks for a wide range of functional materials, including light-emitting diodes (LEDs), sensors, and supramolecular architectures. researchgate.netresearchgate.netmdpi.comwikipedia.org The unique electronic and coordination properties of this compound make it an attractive candidate for incorporation into such materials.
In the realm of materials science, bipyridine-based metal complexes, particularly those of ruthenium and iridium, are known for their luminescent properties and are used in organic light-emitting diodes (OLEDs). The emission characteristics of these complexes can be tuned by modifying the bipyridine ligand. The electron-withdrawing substituents in this compound could lead to materials with distinct photophysical properties. Insulated π-conjugated 2,2′-bipyridine has demonstrated enhanced ligand performance in solid-state emitting iridium complexes. rsc.org
Bipyridine-based systems are also being extensively explored as chemical sensors. rsc.orgrsc.orgacs.orgmdpi.com The nitrogen atoms of the bipyridine unit can coordinate to metal ions or other analytes, leading to a detectable change in the material's optical or electrochemical properties. Bipyridine-linked covalent organic frameworks have been developed as fluorescent sensors for metal ions like Cu2+. rsc.org Similarly, amino-substituted 2,2'-bipyridine ligands have been investigated as fluorescent indicators for Zn(II). nih.gov Future work could focus on designing and synthesizing polymers, metal-organic frameworks (MOFs), or discrete molecular sensors incorporating the this compound unit for the selective detection of specific analytes.
Synergistic Integration of Computational and Experimental Methodologies for Predictive Design
The integration of computational and experimental approaches is becoming increasingly powerful in chemical research. nih.gov Density Functional Theory (DFT) calculations, for example, can provide valuable insights into the electronic structure, stability, and reactivity of molecules and their metal complexes, guiding experimental efforts. nih.govnih.govacs.orgacs.orgresearchgate.net
For a relatively unexplored molecule like this compound, computational studies can play a crucial role in predicting its properties and guiding its synthetic and applicative development. DFT calculations could be used to:
Predict the geometric and electronic structures of its conformers.
Estimate the electronic effects of the chloro and fluoro substituents on its properties as a ligand.
Model the structures and spectroscopic properties of its metal complexes.
Elucidate potential reaction mechanisms for its synthesis and its role in catalysis.
A synergistic approach, where computational predictions are used to design experiments and experimental results are used to validate and refine computational models, will be essential for accelerating the exploration of this compound chemistry. For instance, DFT studies have been used to understand the mechanism of Zn2+ sensing by a bipyridine probe and to investigate the electronic properties of bipyridine complexes. nih.govacs.org This interplay between theory and experiment will enable a more rational and efficient development of novel catalysts and materials based on this promising bipyridine scaffold.
Q & A
Basic Research Questions
Q. What experimental methods are used to determine the lipophilicity (logD7.4) of 2-Chloro-2'-fluoro-3,4'-bipyridine derivatives, and why is this parameter critical in radiopharmaceutical research?
- Methodology : The shake-flask method is employed to measure logD7.4, where the compound is partitioned between octanol and phosphate buffer (pH 7.4). After equilibration, concentrations in both phases are quantified via HPLC or UV spectroscopy.
- Significance : Optimal logD7.4 values (1.5–3.0) ensure sufficient blood-brain barrier penetration for positron emission tomography (PET) radiotracers, as seen in structurally related compounds like (S)-2-chloro-2'-fluoro-5-((1-methylpyrrolidin-2-yl)methoxy)-3,4'-bipyridine .
Q. How can synthetic routes for this compound derivatives be optimized to improve yield and purity?
- Approach :
- Use Suzuki-Miyaura coupling for bipyridine backbone assembly, leveraging halogen substituents for regioselectivity.
- Purify intermediates via column chromatography or recrystallization.
- Monitor reactions with TLC or LC-MS for real-time optimization.
- Example : Similar derivatives, such as (5-chloro-[3,4'-bipyridin]-2-yl)methanol, are synthesized using cross-coupling strategies followed by functional group modifications .
Advanced Research Questions
Q. How can crystallographic data resolve intermolecular interactions in this compound co-crystals?
- Techniques : Single-crystal X-ray diffraction (SCXRD) identifies hydrogen bonds (e.g., O–H···N, C–H···F) and halogen interactions (C–F···F).
- Case Study : Co-crystals with fluorobenzoic acids reveal O–H···N hydrogen bonds (2.602 Å) and C–F···F interactions (2.859 Å), critical for supramolecular assembly .
Q. What strategies address contradictions in spectroscopic data during structural elucidation of halogenated bipyridines?
- Multi-Technique Validation :
- Combine NMR (¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS) for molecular confirmation.
- Resolve ambiguities in NOESY or COSY spectra by comparing experimental data with computational simulations (DFT).
- Example : Discrepancies in aromatic proton splitting patterns can arise from steric hindrance or electronic effects of fluorine/chlorine substituents .
Q. How do solvent effects influence the coordination chemistry of this compound in transition metal complexes?
- Solvatochromic Analysis :
- Measure UV-Vis absorption shifts in solvents of varying polarity (e.g., methanol vs. chloroform).
- Correlate spectral changes with solvent dielectric constant and metal-ligand charge transfer (MLCT) transitions.
- Insight : Solvent-dependent shifts (e.g., 83 nm in Pt-bipyridine-catecholate complexes) highlight the ligand’s role in tuning electronic properties .
Q. What methodologies are employed to evaluate the biological activity of this compound derivatives targeting neuronal receptors?
- In Vitro Assays :
- Radioligand binding studies (e.g., using [¹¹C]Me-PVC analogs) quantify affinity for nicotinic acetylcholine receptors (nAChRs).
- Compare brain uptake kinetics with established tracers like 2-[¹⁸F]fluoro-A-85380.
- Key Finding : Chlorine and fluorine substituents enhance metabolic stability and receptor selectivity in PET imaging .
Methodological Considerations
- Synthesis : Prioritize regioselective cross-coupling reactions and post-functionalization steps to introduce chloro/fluoro groups.
- Characterization : Use SCXRD for definitive structural assignment and dynamic light scattering (DLS) for solubility profiling.
- Data Interpretation : Cross-reference experimental logD7.4 values with computational predictions (e.g., ChemAxon) to validate physicochemical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
